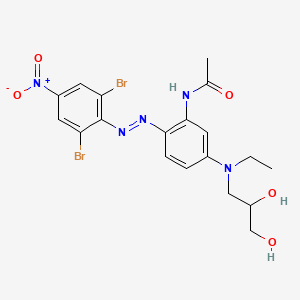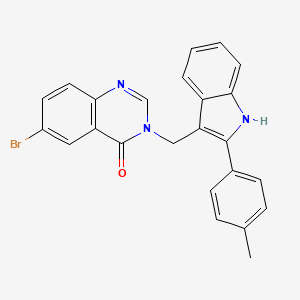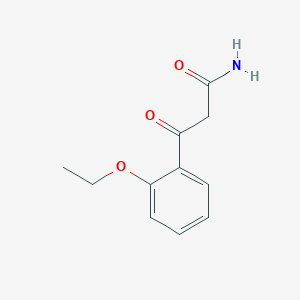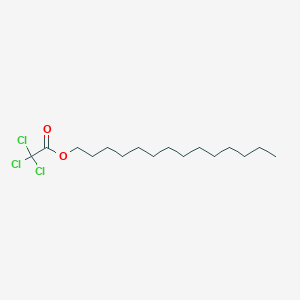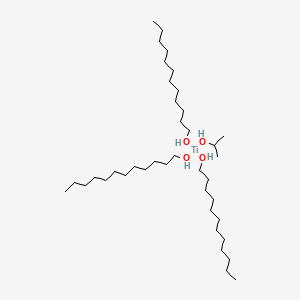
Tris(dodecan-1-olato)(propan-2-olato)titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris-(Dodecan-1-olato)(propan-2-olato)titanium: is an organotitanium compound with the molecular formula C39H82O4Ti . It is known for its unique structure, where titanium is coordinated with three dodecan-1-olato ligands and one propan-2-olato ligand. This compound is often used in various industrial and research applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: The synthesis of tris-(Dodecan-1-olato)(propan-2-olato)titanium typically involves the reaction of titanium tetrachloride with dodecan-1-ol and propan-2-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: Tris-(Dodecan-1-olato)(propan-2-olato)titanium can undergo oxidation reactions, where the titanium center is oxidized to a higher oxidation state.
Reduction: This compound can also participate in reduction reactions, where the titanium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more of the alkoxo ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using other alcohols or alkoxides under controlled conditions.
Major Products
Oxidation: The major products include higher oxidation state titanium compounds.
Reduction: The products are lower oxidation state titanium compounds.
Substitution: The products depend on the nature of the substituting ligand.
科学研究应用
Chemistry
- Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
- Employed in the preparation of high-performance polymers and materials.
Biology and Medicine
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
- Studied for its antimicrobial properties and potential use in coatings for medical devices.
Industry
- Utilized in the production of coatings and adhesives due to its strong binding properties.
- Applied in the manufacturing of high-performance composites and materials .
作用机制
Molecular Targets and Pathways
- The mechanism of action of tris-(Dodecan-1-olato)(propan-2-olato)titanium involves the coordination of the titanium center with various substrates, facilitating catalytic reactions.
- The titanium center can activate substrates by forming transient complexes, which then undergo further chemical transformations.
- The pathways involved depend on the specific reaction and the nature of the substrates and reagents used .
相似化合物的比较
Similar Compounds
Titanium tetraisopropoxide: Similar in structure but with four isopropanol ligands instead of a combination of dodecan-1-ol and propan-2-ol.
Titanium tetrabutoxide: Contains four butanol ligands, differing in the alkoxo groups attached to the titanium center.
Uniqueness
- Tris-(Dodecan-1-olato)(propan-2-olato)titanium is unique due to the combination of long-chain dodecan-1-ol and shorter propan-2-ol ligands, providing distinct solubility and reactivity properties.
- Its mixed ligand environment offers versatility in catalytic applications and material synthesis.
属性
CAS 编号 |
68443-49-2 |
|---|---|
分子式 |
C39H86O4Ti |
分子量 |
667.0 g/mol |
IUPAC 名称 |
dodecan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/3C12H26O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;1-3(2)4;/h3*13H,2-12H2,1H3;3-4H,1-2H3; |
InChI 键 |
ZUSHDFQJSJHJRB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCO.CCCCCCCCCCCCO.CCCCCCCCCCCCO.CC(C)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


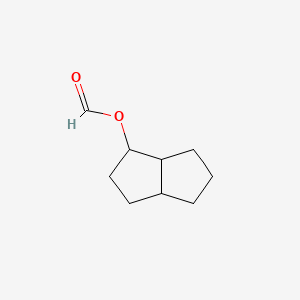
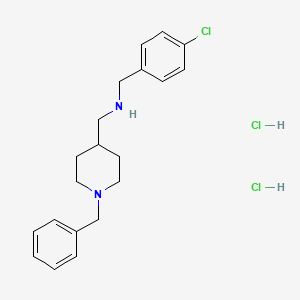
![Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-](/img/structure/B13773616.png)
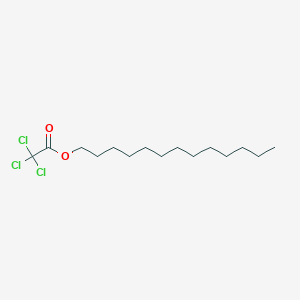
![[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13773628.png)
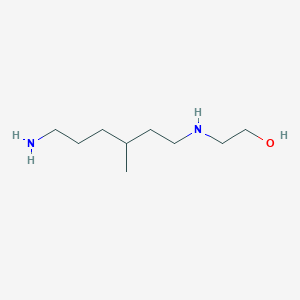
![1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone](/img/structure/B13773640.png)
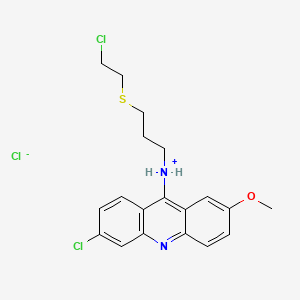
![Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13773658.png)
![triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide](/img/structure/B13773661.png)
